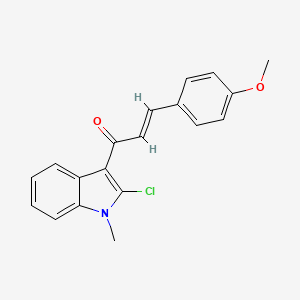![molecular formula C14H15N7OS B13372579 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372579.png)
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heteroatoms, including nitrogen, oxygen, and sulfur, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole and isoxazole rings, followed by their integration into the triazolo-thiadiazole framework. Common reagents used in these steps include hydrazine derivatives, isocyanates, and various oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale research and development projects.
化学反応の分析
Types of Reactions
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved in its mechanism of action are still under investigation, with research focusing on its effects at the molecular and cellular levels.
類似化合物との比較
Similar Compounds
1,3,5-Tris(pyrazol-4-yl)benzene: Another heterocyclic compound with similar structural features, used in various chemical and biological studies.
Topramezone: A compound with a similar isoxazole ring, used as a herbicide and studied for its biological activity.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of pharmaceutical agents, sharing the pyrazole ring structure.
Uniqueness
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of heterocyclic rings, which confer distinct chemical and biological properties
特性
分子式 |
C14H15N7OS |
|---|---|
分子量 |
329.38 g/mol |
IUPAC名 |
5-methyl-3-[3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole |
InChI |
InChI=1S/C14H15N7OS/c1-7(2)4-9-6-10(16-15-9)12-17-18-14-21(12)19-13(23-14)11-5-8(3)22-20-11/h5-7H,4H2,1-3H3,(H,15,16) |
InChIキー |
SCZZOZWFNYEMQR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=NNC(=C4)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13372502.png)
![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372510.png)
![N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea](/img/structure/B13372528.png)
![N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide](/img/structure/B13372536.png)
![3-(1-Benzofuran-2-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372541.png)
![2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B13372545.png)
![[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13372547.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)
![N-(2-methylphenyl)-N-[4-(4-morpholinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13372568.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372593.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372597.png)
![N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13372601.png)
